6-Benzyloxy-2-fluoropyridine-3-boronic acid
CAS No.: 1637749-70-2
Cat. No.: VC2923668
Molecular Formula: C12H11BFNO3
Molecular Weight: 247.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1637749-70-2 |
---|---|
Molecular Formula | C12H11BFNO3 |
Molecular Weight | 247.03 g/mol |
IUPAC Name | (2-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid |
Standard InChI | InChI=1S/C12H11BFNO3/c14-12-10(13(16)17)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Standard InChI Key | HQXLQBSXSPWPRR-UHFFFAOYSA-N |
SMILES | B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)F)(O)O |
Canonical SMILES | B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)F)(O)O |
Introduction
Chemical Identity and Physical Properties
6-Benzyloxy-2-fluoropyridine-3-boronic acid (CAS Number: 1637749-70-2) is a crystalline solid with a complex structure that includes both aromatic and functional group characteristics. Its molecular architecture is responsible for its reactivity patterns and synthetic utility.
Basic Physical and Chemical Properties
The compound possesses well-defined physical and chemical properties that distinguish it from related compounds, as detailed in Table 1 below.
Table 1: Physical and Chemical Properties of 6-Benzyloxy-2-fluoropyridine-3-boronic acid
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁BFNO₃ |
Molecular Weight | 247.03 g/mol |
IUPAC Name | (2-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid |
InChI | InChI=1S/C12H11BFNO3/c14-12-10(13(16)17)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
InChIKey | HQXLQBSXSPWPRR-UHFFFAOYSA-N |
SMILES | B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)F)(O)O |
Physical State | Solid |
Storage Temperature | 2-8°C (recommended) |
The compound's molecular structure features a pyridine ring with a fluorine atom at the 2-position, a boronic acid group at the 3-position, and a benzyloxy group at the 6-position. This unique arrangement of functional groups contributes to its reactivity profile and applications in organic synthesis.
Structural Features and Reactivity
Key Structural Elements
The compound contains three key functional components that determine its chemical behavior:
-
The pyridine core provides a nitrogen-containing heterocycle with specific electronic properties
-
The fluorine atom at the 2-position influences the electronics of the pyridine ring
-
The boronic acid moiety at the 3-position serves as a reactive handle for cross-coupling reactions
-
The benzyloxy group at the 6-position offers steric and electronic modulation of the pyridine ring
Electronic Properties
The fluorine atom at the 2-position of the pyridine ring has significant electronic effects. Fluorine's high electronegativity withdraws electron density from the pyridine ring, making the 2-position less susceptible to nucleophilic attack while activating other positions for electrophilic substitution. This electronic modulation is particularly important in metal-catalyzed coupling reactions where electron distribution affects coordination and reactivity patterns .
Synthesis Methodologies
The synthesis of 6-Benzyloxy-2-fluoropyridine-3-boronic acid typically involves multi-step organic synthesis procedures. While the specific synthetic route varies based on starting materials and desired scale, several common approaches exist.
General Synthetic Approaches
The synthesis typically follows a sequence involving:
-
Formation or functionalization of the pyridine ring
-
Introduction of the fluorine atom at the 2-position
-
Installation of the benzyloxy group at the 6-position
-
Incorporation of the boronic acid moiety at the 3-position
The boronic acid functionality is commonly introduced through metal-halogen exchange followed by treatment with a boron electrophile. Specific conditions such as low temperatures and appropriate protective groups are often necessary to optimize yields and minimize side reactions.
Challenges in Synthesis
Synthesizing 6-Benzyloxy-2-fluoropyridine-3-boronic acid presents several challenges:
-
Regioselectivity in the functionalization of the pyridine ring
-
Stability of the boronic acid moiety under various reaction conditions
-
Potential side reactions due to the reactivity of the fluoropyridine system
Applications in Organic Synthesis
6-Benzyloxy-2-fluoropyridine-3-boronic acid serves as a versatile building block in organic synthesis, with applications spanning medicinal chemistry and materials science.
Cross-Coupling Reactions
The compound's primary application is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid moiety and various organic halides or pseudohalides . The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it valuable for the synthesis of complex molecules.
A general Suzuki-Miyaura coupling reaction using this compound can be represented as:
R-X + (2-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid → R-(2-fluoro-6-phenylmethoxypyridin-3-yl)
Where R-X represents an organic halide or pseudohalide, and the reaction typically requires a palladium catalyst, base, and appropriate solvent system .
Medicinal Chemistry Applications
In medicinal chemistry, 6-Benzyloxy-2-fluoropyridine-3-boronic acid serves as an intermediate in the synthesis of biologically active compounds. The fluoropyridine moiety is present in various pharmaceutical agents, and the ability to selectively functionalize this scaffold through cross-coupling reactions makes it valuable for drug discovery efforts.
Related Compounds and Structure-Activity Relationships
Structural Analogs
Several structural analogs of 6-Benzyloxy-2-fluoropyridine-3-boronic acid exist, varying primarily in the substituent at the 6-position of the pyridine ring. These compounds share similar reactivity profiles but offer subtle differences in electronic and steric properties.
Table 2: Comparison of 6-Benzyloxy-2-fluoropyridine-3-boronic acid with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Index* |
---|---|---|---|---|
6-Benzyloxy-2-fluoropyridine-3-boronic acid | 1637749-70-2 | C₁₂H₁₁BFNO₃ | 247.03 | 1.00 |
(6-Ethoxy-2-fluoropyridin-3-yl)boronic acid | 2096335-58-7 | C₇H₉BFNO₃ | 184.96 | 0.94 |
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid | 1253575-61-9 | C₈H₁₁BFNO₄ | 214.99 | 0.92 |
(2-Fluoro-6-propoxypyridin-3-yl)boronic acid | 2096338-78-0 | C₈H₁₁BFNO₃ | 198.99 | 0.91 |
2-Fluoro-6-isopropoxypyridine-3-boronic acid | 1637749-71-3 | C₈H₁₁BFNO₃ | 198.99 | 0.90 |
(6-Butoxy-2-fluoropyridin-3-yl)boronic acid | 2096329-54-1 | C₉H₁₃BFNO₃ | 213.02 | 0.88 |
*Similarity index based on structural and electronic properties
Structure-Activity Relationships
The structure-activity relationships of these compounds reveal important trends:
-
The nature of the substituent at the 6-position significantly influences the electronic properties of the pyridine ring
-
Larger alkoxy groups (like benzyloxy) provide steric hindrance that can affect reaction rates and selectivities
-
The electron-withdrawing fluorine at the 2-position activates the 3-position for metal-catalyzed coupling reactions
The benzyloxy group in 6-Benzyloxy-2-fluoropyridine-3-boronic acid offers additional synthetic handles compared to simpler alkoxy analogues, making it particularly versatile for further functionalization or modification in complex synthetic sequences.
Category | Details |
---|---|
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P332+P313: If skin irritation occurs: Get medical advice/attention P337+P313: If eye irritation persists: Get medical advice/attention P362: Take off contaminated clothing and wash before reuse P403+P233: Store in a well-ventilated place. Keep container tightly closed P405: Store locked up P501: Dispose of contents/container to approved waste disposal plant |
Storage Conditions | Store in a cool, dry place, 2-8°C recommended |
Intended Use | For laboratory research purposes only; not for drug or household use |
Current Research and Future Directions
Research involving 6-Benzyloxy-2-fluoropyridine-3-boronic acid continues to expand in several directions. Current and future research areas include:
Novel Catalytic Systems
Developing new catalytic systems for more efficient and selective cross-coupling reactions using 6-Benzyloxy-2-fluoropyridine-3-boronic acid remains an active area of research. These efforts aim to achieve:
-
Lower catalyst loadings
-
Broader substrate scope
-
Milder reaction conditions
Medicinal Chemistry Applications
The compound's potential in medicinal chemistry continues to be explored, particularly in the context of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume